molecular formula C11H12BrN3 B3214770 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1152858-05-3

4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No. B3214770
CAS RN: 1152858-05-3
M. Wt: 266.14 g/mol
InChI Key: YEVABTBROFDZLX-UHFFFAOYSA-N
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Description

“4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: serves as a valuable building block in medicinal chemistry. Researchers use it to synthesize novel compounds with potential therapeutic effects. Its structural features make it suitable for modification, leading to the creation of analogs targeting specific biological pathways. For instance, it can be incorporated into kinase inhibitors or other small molecules for drug discovery .

Antiparasitic Agents

In recent studies, this compound has shown promise as an antiparasitic agent. Specifically, it exhibits potent in vitro antipromastigote activity against Leishmania major . Researchers have investigated its binding interactions with the enzyme LmPTR1 , which plays a crucial role in parasite survival. The compound’s favorable binding pattern and low binding free energy make it an interesting candidate for further exploration .

Antimicrobial Properties

4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: derivatives have demonstrated antimicrobial potential. Compounds derived from this scaffold exhibit activity against bacteria, fungi, and other microorganisms. Researchers have synthesized analogs with modifications at different positions to enhance efficacy and selectivity .

Coordination Chemistry and Ligand Design

The compound’s nitrogen-containing pyrazole moiety allows it to act as a versatile ligand in coordination chemistry. Researchers explore its coordination behavior with transition metal ions. By functionalizing the pyrazole ring, they create ligands for catalysis, sensing, and metal-organic frameworks (MOFs). The bromine substituent can influence the reactivity and selectivity of these complexes.

Safety and Hazards

The safety data sheet for 4-Bromo-1-methyl-1H-pyrazole indicates that it is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVABTBROFDZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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